

Stability and reactivity of 1-Bromo-1-fluoroethane

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Compound of Interest

Compound Name: 1-Bromo-1-fluoroethane

Cat. No.: B3349677

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An In-depth Technical Guide on the Stability and Reactivity of **1-Bromo-1-fluoroethane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of **1-bromo-1-fluoroethane** (CH₃CHFBr). The document details the compound's physical and chemical properties, thermal stability, and key reactive pathways, including nucleophilic substitution and elimination reactions. Detailed experimental protocols for its synthesis and representative reactions are provided, along with spectroscopic data for characterization. The guide aims to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating critical data and methodologies related to this halogenated ethane derivative.

Introduction

1-Bromo-1-fluoroethane is a chiral haloalkane that serves as a versatile building block in organic synthesis. Its unique combination of bromine and fluorine atoms on the same stereocenter imparts specific reactivity patterns that are of significant interest in the synthesis of fluorinated organic molecules, which have broad applications in medicinal chemistry and materials science. Understanding the stability and reactivity of this compound is crucial for its effective utilization in synthetic strategies.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **1-bromo-1-fluoroethane** is presented below.

Table 1: Physicochemical Properties of **1-Bromo-1-fluoroethane**

Property	Value	Reference
Molecular Formula	C ₂ H ₄ BrF	[1]
Molecular Weight	126.96 g/mol	[1]
CAS Number	2311-13-9	[1]
Boiling Point	71.59 °C (rough estimate)	
Density	2.000 g/cm ³ (rough estimate)	
Refractive Index	1.4236 (estimate)	

Table 2: Spectroscopic Data for **1-Bromo-1-fluoroethane** and Related Compounds

Spectroscopy	Compound	Key Features	Reference
¹ H NMR	1-Bromo-2-fluoroethane	Signals at ~3.5 ppm (triplet of doublets, -CH ₂ Br) and ~4.6 ppm (triplet of doublets, -CH ₂ F)	[2]
¹³ C NMR	1-Bromo-2-chloroethane	Signals at ~30.4 ppm (-CH ₂ Br) and ~43.0 ppm (-CH ₂ Cl)	[3]
IR	1-Bromo-2-chloroethane	C-H stretching: 2845-2975 cm ⁻¹ ; C-Cl and C-Br stretching: 500-880 cm ⁻¹	[4]

Note: Specific spectroscopic data for **1-bromo-1-fluoroethane** is limited in the reviewed literature. The data for related compounds is provided for reference.

Stability

The stability of **1-bromo-1-fluoroethane** is governed by the strength of its covalent bonds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol (approximately 544 kJ/mol) in simple fluoroalkanes.[5] In contrast, the carbon-bromine bond is significantly weaker, with a BDE of approximately 72.1 kcal/mol (around 301 kJ/mol) in bromoethane.[5] This disparity in bond strength dictates the compound's reactivity, with the C-Br bond being the primary site of cleavage in many reactions.

Table 3: Typical Bond Dissociation Energies (BDE)

Bond	BDE (kcal/mol)	BDE (kJ/mol)	Reference
C-F (in CH ₃ -F)	115	481	[5]
C-Br (in CH ₃ -Br)	72.1	301	[5]
C-H (in CH ₃ CH ₂ -H)	101.1	423	

Note: Specific BDE values for **1-bromo-1-fluoroethane** are not readily available and can be influenced by the presence of both halogens on the same carbon.

Reactivity

The reactivity of **1-bromo-1-fluoroethane** is characterized by the lability of the carbon-bromine bond, making it susceptible to nucleophilic attack and elimination reactions.

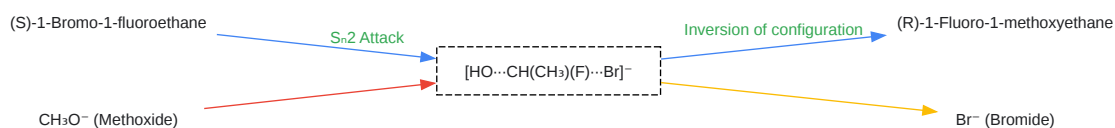
Nucleophilic Substitution Reactions

1-Bromo-1-fluoroethane readily undergoes nucleophilic substitution reactions, primarily through an S_N2 mechanism. The bromide ion is an excellent leaving group compared to the fluoride ion, which is a poor leaving group due to the strength of the C-F bond.[6]

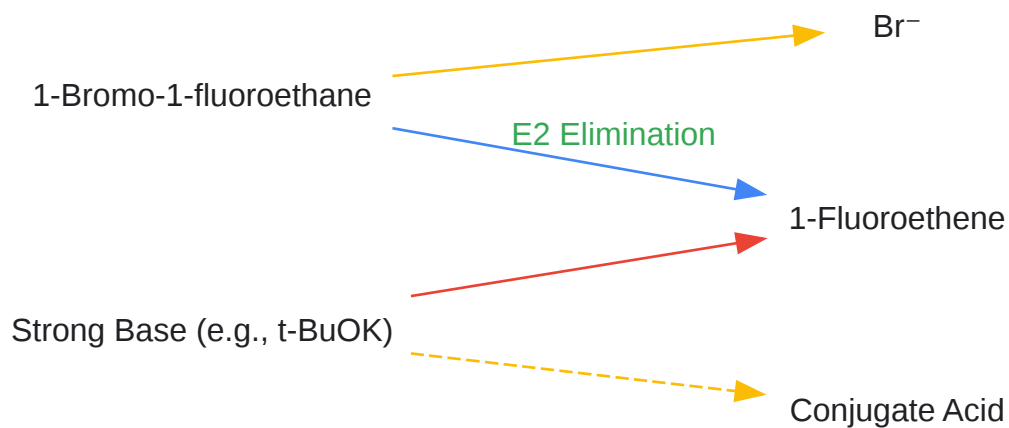
A well-documented example is the reaction of (S)-**1-bromo-1-fluoroethane** with sodium methoxide, which proceeds with inversion of configuration to yield (R)-1-fluoro-1-methoxyethane.^{[7][8][9][10]}

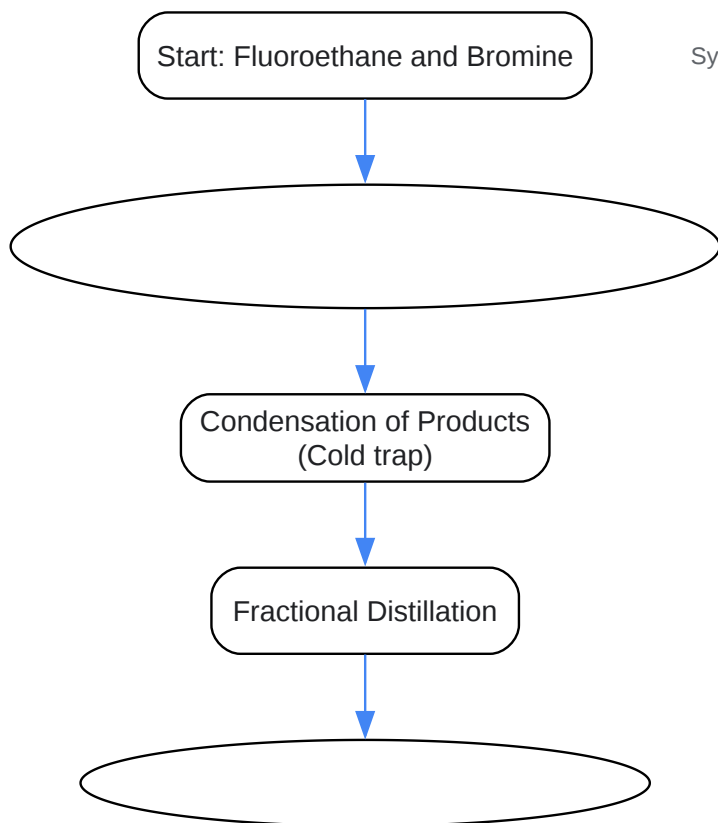
Reaction Scheme: S_N2 Reaction of (S)-1-Bromo-1-fluoroethane

S_N2 reaction of (S)-1-bromo-1-fluoroethane with methoxide.



E2 elimination of 1-bromo-1-fluoroethane.





Synthesis workflow for 1-bromo-1-fluoroethane.

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References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ricerca.sns.it [ricerca.sns.it]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.pdx.edu [web.pdx.edu]

- 6. ricerca.sns.it [ricerca.sns.it]
- 7. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [[pearson.com](https://www.pearson.com)]
- 8. organic chemistry - Stereospecific in SN2 reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Solved 12. When(S)-1 bromo-1 fluoroethane reacts with sodium | Chegg.com [[chegg.com](https://www.chegg.com)]
- 10. Solved 8. Under appropriate conditions, | Chegg.com [[chegg.com](https://www.chegg.com)]
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